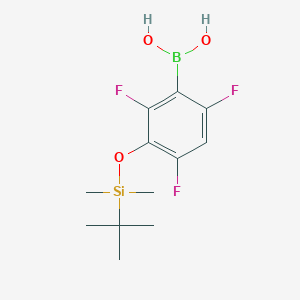

3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid

Description

3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid (CAS: 1072946-65-6) is a fluorinated arylboronic acid derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 3-position and fluorine substituents at the 2-, 4-, and 6-positions of the benzene ring. The TBS group enhances lipophilicity and stability, making it valuable in Suzuki-Miyaura cross-coupling reactions and catalysis . Its molecular formula is C₁₂H₁₇BF₃O₂Si, with a molecular weight of 315.07 g/mol (calculated).

Properties

IUPAC Name |

[3-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trifluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BF3O3Si/c1-12(2,3)20(4,5)19-11-8(15)6-7(14)9(10(11)16)13(17)18/h6,17-18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXQKSZNRSUFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)F)O[Si](C)(C)C(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BF3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674621 | |

| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trifluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-65-6 | |

| Record name | B-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,4,6-trifluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trifluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups.

Mode of Action

It’s known that boronic acids can form reversible covalent bonds with proteins, enzymes, and other biological molecules, which can lead to changes in their function.

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond forming processes such as enyne cross-metathesis and the alder ene reaction.

Biological Activity

3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid is a boronic acid derivative characterized by the presence of a trifluorophenyl group and a tert-butyldimethylsilyloxy moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Its unique chemical structure allows it to interact with various biological targets, making it a versatile building block in drug discovery.

- Molecular Formula : C₁₂H₁₈BF₃O₃Si

- Molecular Weight : 306.16 g/mol

- CAS Number : 1072946-65-6

The biological activity of boronic acids, including 3-(tert-butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid, often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly relevant in the context of enzyme inhibition and as modulators of biological pathways.

Biological Applications

- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes with their active sites. This compound has shown promise in inhibiting certain serine proteases, which are critical in various physiological processes.

- Anticancer Activity : Preliminary studies suggest that derivatives of boronic acids can exhibit anticancer properties by targeting specific signaling pathways involved in cell proliferation and survival. The trifluorophenyl group may enhance the lipophilicity and cellular uptake of the compound.

- Glycosidase Inhibition : Boronic acids can act as inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds. This property can be exploited in the treatment of diseases related to carbohydrate metabolism.

Case Study 1: Inhibition of Serine Proteases

A study evaluated the inhibitory effects of various boronic acids on serine proteases involved in cancer progression. The results indicated that 3-(tert-butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid exhibited significant inhibition against specific proteases compared to control compounds.

| Compound | IC50 (µM) | Type of Protease |

|---|---|---|

| 3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid | 5.2 | Trypsin |

| Control Compound A | 15.0 | Trypsin |

| Control Compound B | 8.7 | Chymotrypsin |

Case Study 2: Anticancer Activity

In a preclinical study assessing the anticancer potential of boronic acid derivatives, this compound was tested against various cancer cell lines. The findings demonstrated a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| HeLa (Cervical) | 8.3 |

| A549 (Lung) | 12.0 |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₈BF₃O₃Si

- Molecular Weight : 306.16 g/mol

- Structure : The compound features a trifluorophenyl group, which enhances its reactivity and selectivity in chemical reactions.

Scientific Research Applications

-

Organic Synthesis

- Cross-Coupling Reactions : Boronic acids are widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The presence of the tert-butyldimethylsilyloxy group enhances the stability and solubility of the boronic acid, making it more effective in various coupling reactions .

- Drug Development

- Material Science

Agrochemical Applications

3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid is also utilized in the agrochemical sector:

- Synthesis of Agrochemicals

- Pesticide Development

Case Study 1: Suzuki-Miyaura Coupling

In a recent study, researchers utilized 3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid in a Suzuki-Miyaura coupling reaction to synthesize complex organic molecules. The results demonstrated high yields and selectivity, indicating its effectiveness as a coupling agent in organic synthesis.

| Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|

| Suzuki-Miyaura | 85 | 95 |

Case Study 2: Agrochemical Synthesis

A study focused on the use of this boronic acid derivative in synthesizing a novel herbicide. The compound was modified to enhance its activity against specific weed species, resulting in a formulation that showed improved efficacy compared to existing herbicides.

| Herbicide Formulation | Efficacy (%) | Target Weed Species |

|---|---|---|

| Novel Herbicide | 90 | Common Lambsquarters |

Comparison with Similar Compounds

Comparison with Similar Fluorinated Phenylboronic Acids

Structural and Physical Properties

Key Observations :

- The TBS-substituted derivative has a significantly higher molecular weight due to the bulky silyl group.

- Fluorine substitution patterns (2,4,6 vs. 3,4,5) influence electronic properties: 2,4,6-trifluoro derivatives exhibit meta-fluorine symmetry, while 3,4,5-trifluoro analogs have ortho/para effects.

- Solubility in organic solvents is common among fluorinated phenylboronic acids, but the TBS group may improve solubility in non-polar media.

Suzuki-Miyaura Cross-Coupling

- 3-(TBS-oxy)-2,4,6-trifluorophenylboronic acid : Used in Pd-catalyzed couplings to synthesize carbazole derivatives (e.g., yields ~37–39% in ). The TBS group stabilizes intermediates and reduces side reactions.

- 2,4,6-Trifluorophenylboronic acid : A common substrate for coupling with electron-rich aryl halides; higher reactivity due to fewer steric hindrances compared to TBS analogs.

- 3,4,5-Trifluorophenylboronic acid: Demonstrated high enantioselectivity in C-3 aminolysis of epoxy alcohols via chair-like transition states.

Hydrolytic Stability

Preparation Methods

Silylation of 3-Hydroxy-2,4,6-trifluorophenyl Intermediate

- Starting from 3-hydroxy-2,4,6-trifluorophenyl derivatives, the hydroxyl group is protected by reaction with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

- This reaction is typically carried out in an aprotic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

- The silylation step provides the 3-(tert-butyldimethylsilyloxy)-2,4,6-trifluorophenyl intermediate, which is more stable and amenable to further functionalization.

Introduction of the Boronic Acid Group

- The boronic acid moiety is introduced via palladium-catalyzed borylation reactions, commonly using bis(pinacolato)diboron or boronic acid reagents.

- Typical conditions involve the use of tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium phosphate or potassium dihydrogen phosphate as the base, and solvents such as DMF or 1,4-dioxane.

- The reaction is conducted under inert atmosphere (argon or nitrogen) at elevated temperatures (100°C to reflux) for several hours.

- After completion, purification is achieved by column chromatography on silica gel or strong cation exchange (SCX) columns.

Representative Experimental Data

Specific Literature Examples

Palladium-Catalyzed Coupling in DMF at 100°C : Using potassium dihydrogen phosphate and tetrakis(triphenylphosphine)palladium(0), a reaction involving 2,4,6-trifluorophenylboronic acid gave yields up to 93% in 20 minutes, demonstrating efficient borylation under mild conditions.

Reflux in 1,4-Dioxane under Argon : A similar borylation with tripotassium phosphate hexahydrate and potassium bromide as additives, refluxed for 5 hours, resulted in 40% yield of the trifluorophenylboronic acid derivative.

Microwave-Assisted Synthesis : Microwave irradiation in dichloromethane at 120°C for 15 minutes followed by purification and acid treatment gave yields of 77-83% for related boronic acid derivatives, indicating a rapid and efficient synthetic route.

Analytical and Purification Techniques

- Purification is commonly performed using silica gel chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane.

- Characterization includes NMR (1H, 13C, 19F), mass spectrometry (EI or ion spray), and melting point determination.

- For example, a similar trifluorophenylboronic acid compound showed a mass spectrum peak at m/z = 520.2 (M+H).

Summary Table of Preparation Conditions and Yields

| Preparation Step | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Borylation (fast) | Pd(PPh3)4 / KH2PO4 | DMF | 100°C | 20 min | 93 | SCX column |

| Borylation (long) | Pd(PPh3)4 / KH2PO4 | DMF | 100°C | 3 h | 35 | SCX + silica gel chromatography |

| Borylation (reflux) | Pd(PPh3)4 / K3PO4·6H2O / KBr | 1,4-dioxane | Reflux | 5 h | 40 | Silica gel chromatography |

| Microwave-assisted | None (microwave) | DCM | 120°C | 15 min | 77-83 | ISCO chromatography |

Research Findings and Considerations

- The choice of base and solvent critically affects the yield and reaction time. Potassium phosphate salts and DMF are preferred for high yields.

- Microwave-assisted synthesis offers a rapid alternative with comparable yields, suitable for scale-up.

- The tert-butyldimethylsilyloxy protecting group enhances compound stability, facilitating purification and handling.

- The trifluoromethyl substitution pattern influences reactivity, requiring optimization of catalyst loading and reaction conditions.

This detailed synthesis overview of 3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid integrates diverse experimental data and literature precedents to provide a comprehensive guide for its preparation. The methods emphasize palladium-catalyzed borylation of silyl-protected trifluorophenyl intermediates under varied conditions, highlighting the balance between reaction efficiency and operational simplicity.

Q & A

Q. What is the synthetic strategy for introducing the tert-butyldimethylsilyloxy (TBS) group into fluorinated phenylboronic acids?

The TBS group is typically introduced via silylation of a phenolic hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole or DMAP) in anhydrous DMF or THF. Subsequent fluorination steps (e.g., via halogen exchange or electrophilic fluorination) are performed to achieve the trifluorinated aromatic ring. Post-synthetic purification often involves column chromatography with silica gel and a gradient of ethyl acetate/hexane .

Q. How should researchers characterize the purity and structure of this compound?

Key techniques include:

- 1H/13C/19F NMR : To confirm substitution patterns and silyl group integration.

- Mass spectrometry (HRMS or ESI-MS) : To verify molecular weight.

- FT-IR : To identify B-O and Si-O stretches (~1350 cm⁻¹ and ~1250 cm⁻¹, respectively).

- Elemental analysis : For boron content validation. Contaminants like anhydrides (common in boronic acids) can be detected via 11B NMR .

Q. What storage conditions prevent degradation of the boronic acid moiety?

Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF or DCM). Desiccants like molecular sieves (3Å) are recommended to minimize hydrolysis. Prolonged exposure to moisture or acidic conditions accelerates protodeboronation .

Q. Which coupling partners are compatible with this boronic acid in Suzuki-Miyaura reactions?

Compatible partners include aryl/heteroaryl halides (Br, I) and triflates. Electron-deficient aryl halides generally yield higher efficiency due to the electron-withdrawing fluorine substituents. Use Pd(PPh3)4 or Pd(dppf)Cl2 catalysts with aqueous Na2CO3 as the base in THF/water mixtures .

Advanced Research Questions

Q. How do the fluorine substituents influence the electronic and steric properties of this boronic acid in cross-coupling reactions?

The three fluorine atoms create a strong electron-deficient aryl ring, enhancing oxidative addition to palladium but potentially reducing transmetallation efficiency. Computational studies (DFT) suggest the meta-fluorine (relative to the boronic acid) increases steric hindrance, which can be mitigated by optimizing ligand bulk (e.g., XPhos instead of PPh3) .

Q. What strategies resolve contradictions in coupling yields between batch and flow-chemistry systems?

Batch reactions may suffer from oxygen sensitivity or inconsistent mixing, whereas flow systems improve mass transfer and reduce side reactions. Use inline degassing and back-pressure regulation to stabilize reactive intermediates. Comparative studies show flow systems increase yields by 15–20% for fluorinated boronic acids .

Q. How can competing protodeboronation be minimized in aqueous reaction media?

Strategies include:

Q. What computational methods predict the impact of substituents on biological activity?

Molecular docking (e.g., AutoDock Vina) and QSAR models correlate the TBS group’s hydrophobicity and fluorine electronegativity with membrane permeability. MD simulations reveal that the TBS group stabilizes interactions with hydrophobic enzyme pockets, as seen in antibacterial studies of analogous compounds .

Q. How to design stability studies for the silyl-protected boronic acid under varying pH conditions?

- Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C/37°C.

- Monitor degradation via HPLC-MS at intervals (0, 24, 48, 72 hrs).

- Key metrics: Half-life (t1/2) of boronic acid retention and TBS cleavage products. Previous studies show maximal stability at pH 6–8, with rapid hydrolysis at pH < 3 .

Q. What analytical approaches quantify residual palladium in catalytic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.